(e)-3-(4-fluorophenyl)-2-methylacrylic acid
Description
(e)-3-(4-fluorophenyl)-2-methylacrylic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Properties
Molecular Formula |
C10H9FO2 |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H9FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) |
InChI Key |
AQQMERSMRLTKCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (e)-3-(4-fluorophenyl)-2-methylacrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and methyl acrylate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 4-fluorobenzaldehyde undergoes a Knoevenagel condensation with methyl acrylate to form the intermediate product, which is then hydrolyzed to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (e)-3-(4-fluorophenyl)-2-methylacrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Saturated derivatives of the original compound.
Substitution Products: Compounds with various functional groups replacing the fluorine atom.
Scientific Research Applications
(e)-3-(4-fluorophenyl)-2-methylacrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (e)-3-(4-fluorophenyl)-2-methylacrylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, influencing the overall biological activity.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-2-methylprop-2-enoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)-2-methylprop-2-enoic acid: Contains a bromine atom in place of fluorine.
3-(4-Methylphenyl)-2-methylprop-2-enoic acid: Features a methyl group instead of a halogen.
Uniqueness: The presence of the fluorine atom in (e)-3-(4-fluorophenyl)-2-methylacrylic acid imparts unique properties such as increased electronegativity and lipophilicity, which can influence the compound’s reactivity and biological activity. This makes it distinct from its analogs with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
